5-Ethyl-2-Pyridineethanol
Overview
Description
15-deoxy-Δ12,14-Prostaglandin A2 is a synthetic analog of Prostaglandin A2. It shares common structural features with 15-deoxy-Δ12,14-Prostaglandin J2, which is a ligand for peroxisome proliferator-activated receptor γ (PPARγ) . This compound is part of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
15-deoxy-Δ12,14-Prostaglandin A2 can be synthesized through various chemical reactions involving the dehydration of Prostaglandin D2 to yield the J-series prostaglandins . The preparation involves the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The compound is typically formulated in solutions like methyl acetate, dimethylformamide (DMF), and ethanol .
Industrial Production Methods
While specific industrial production methods for 15-deoxy-Δ12,14-Prostaglandin A2 are not extensively documented, the general approach involves large-scale synthesis using the aforementioned solvents and reagents under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
15-deoxy-Δ12,14-Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
15-deoxy-Δ12,14-Prostaglandin A2 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of prostaglandins.
Biology: It serves as a tool to investigate the biological roles of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anti-tumor properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
15-deoxy-Δ12,14-Prostaglandin A2 exerts its effects by binding to peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that regulates gene expression . This binding leads to the activation of various signaling pathways involved in inflammation, cell differentiation, and apoptosis . The compound also acts as an electrophilic mediator, covalently modifying cellular proteins through Michael addition reactions .
Comparison with Similar Compounds
15-deoxy-Δ12,14-Prostaglandin A2 is similar to other prostaglandins like 15-deoxy-Δ12,14-Prostaglandin J2 and Prostaglandin A2 . it is unique in its specific structural features and its ability to act as a ligand for PPARγ . Other similar compounds include:
15-deoxy-Δ12,14-Prostaglandin J2: Known for its anti-inflammatory and anti-tumor properties.
Prostaglandin A2: Shares structural similarities but differs in its biological activity.
These comparisons highlight the unique properties of 15-deoxy-Δ12,14-Prostaglandin A2, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200276 | |
Record name | 5-Ethyl-2-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5223-06-3 | |
Record name | 5-Ethyl-2-pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5223-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-pyridineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005223063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-2-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylpyridine-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-2-PYRIDINEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6F6RCV39P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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